molecular formula C17H17N3S B2798609 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide CAS No. 1260918-73-7

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide

Cat. No.: B2798609
CAS No.: 1260918-73-7
M. Wt: 295.4
InChI Key: BAPMXOZNEYSYPR-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide typically involves the reaction of benzimidazole derivatives with appropriate thioamide precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone
  • 1-(1H-benzimidazol-2-yl)-ethanol
  • 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenylphosphoranylidene)ethanone

Uniqueness

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)propanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-11-6-8-12(9-7-11)10-13(16(18)21)17-19-14-4-2-3-5-15(14)20-17/h2-9,13H,10H2,1H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPMXOZNEYSYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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